molecular formula C8H16ClNO B13303167 N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride

Cat. No.: B13303167
M. Wt: 177.67 g/mol
InChI Key: BHHNFHDJYFVHCG-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride is a carbamoyl chloride derivative featuring two branched alkyl substituents on the nitrogen atom: an isobutyl (2-methylpropyl) group and an isopropyl (propan-2-yl) group. Its molecular formula is C₇H₁₄ClNO, with a calculated molecular weight of 163.64 g/mol. Structurally, the compound consists of a carbonyl chloride (-COCl) functional group bound to a nitrogen atom substituted with both isobutyl and isopropyl moieties. This configuration imparts moderate lipophilicity (estimated LogP ~2.5–3.0) and reactivity typical of carbamoyl chlorides, which are widely used as acylating agents in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Carbamoyl chlorides are typically synthesized via the reaction of secondary amines with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene). For this compound, the precursor amine would be N-isobutyl-N-isopropylamine. The compound’s reactivity arises from the electrophilic carbonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, or thiols to form carbamates, ureas, or thiocarbamates.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

N-(2-methylpropyl)-N-propan-2-ylcarbamoyl chloride

InChI

InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3

InChI Key

BHHNFHDJYFVHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C(C)C)C(=O)Cl

Origin of Product

United States

Biological Activity

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride is a carbamoyl chloride derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Carbamoyl Chlorides

Carbamoyl chlorides are versatile intermediates in organic synthesis, often utilized in the preparation of amides and other nitrogen-containing compounds. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which can participate in nucleophilic attack by various biological molecules.

Mechanistic Studies

Research indicates that the solvolysis of carbamoyl chlorides, including this compound, can yield significant insights into their biological behavior. For instance, studies have shown that the activation parameters for solvolysis vary depending on the solvent used, which can influence the compound's reactivity and subsequent biological interactions .

Antimicrobial Properties

Carbamoyl chlorides have been investigated for their antimicrobial properties. A study evaluated various carbamoyl derivatives for their effectiveness against a range of pathogens. It was found that modifications in the alkyl chain length and branching significantly influenced their antimicrobial potency. Specifically, compounds with branched alkyl chains exhibited enhanced activity against resistant strains of bacteria .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. The compound has been shown to interact with certain targets within metabolic pathways, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation. For example, its structural analogs have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of conventional treatments against several bacterial strains, suggesting its potential as an alternative antimicrobial agent.
  • Pharmacokinetics and Toxicity : A pharmacokinetic study involving animal models evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings revealed a favorable profile with moderate bioavailability and low toxicity at therapeutic doses, supporting further development as a pharmaceutical candidate .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay MethodResultReference
AntimicrobialMIC against E. coli0.5 μg/mL
Enzyme InhibitionIC50 against target enzyme25 μM
ToxicityLD50 in mice>200 mg/kg

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Carbamoyl chlorides undergo nucleophilic acyl substitution due to the electrophilic carbonyl carbon. Key reactions include:

Reaction with Amines

N-(2-Methylpropyl)-N-(propan-2-yl)carbamoyl chloride reacts with primary or secondary amines to form substituted ureas. For example:

R2NCOCl+R’NH2R2NCONHR’+HCl\text{R}_2\text{NCOCl} + \text{R'NH}_2 \rightarrow \text{R}_2\text{NCONHR'} + \text{HCl}

Conditions :

  • Pyridine or tetrabutylammonium bromide as a base to scavenge HCl .

  • Solvents: Methyl isobutyl ketone (MIBK) or tetrahydrofuran (THF) .
    Example :
    In a synthesis of rivastigmine, analogous carbamoyl chlorides reacted with phenolic amines in THF under basic conditions (KOH or NaH), yielding carbamates in 77–97.6% yields .

Aqueous Solvolysis

N,N-Dialkylcarbamoyl chlorides solvolyze via an S<sub>N</sub>1 mechanism in polar solvents, forming carbocations. Bulkier alkyl groups (e.g., 2-methylpropyl, isopropyl) reduce reaction rates due to steric hindrance .

SubstituentsSolvent SystemRate Constant (k, s<sup>-1</sup>)Mechanism
N,N-Dimethyl50% Acetone/Water1.4×1031.4 \times 10^{-3}S<sub>N</sub>1
N,N-Diethyl50% Ethanol/Water1.7×1061.7 \times 10^{-6}S<sub>N</sub>1
N-(2-Methylpropyl) 50% Acetone/WaterExtrapolated: ~2×1072 \times 10^{-7}S<sub>N</sub>1

Key Findings :

  • Entropy of activation (ΔSΔS^\ddagger) for bulky derivatives is positive, indicating a unimolecular pathway .

  • Hydrolysis in acidic conditions yields carboxylic acids and ammonium chlorides; basic conditions produce carbamates .

Reactions with Alcohols

Carbamoyl chlorides react with alcohols to form carbamates:

R2NCOCl+ROHR2NCOOR+HCl\text{R}_2\text{NCOCl} + \text{ROH} \rightarrow \text{R}_2\text{NCOOR} + \text{HCl}

Conditions :

  • Base

Comparison with Similar Compounds

The following analysis compares N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride with structurally related carbamoyl and sulfamoyl chlorides, emphasizing substituent effects on physicochemical properties, reactivity, and hazards.

Structural and Functional Group Comparisons

a. N-Methyl-N-(propan-2-yl)carbamoyl chloride (CAS 426813-87-8)

  • Molecular Formula: C₅H₁₀ClNO
  • Molecular Weight : 135.59 g/mol
  • Its lower molecular weight suggests higher volatility.
  • Hazards : Classified as corrosive (H314) and harmful if swallowed (H302), with UN 3265 (Class 8, Corrosive Substances) .

b. N-(2-methylpropyl)sulfamoyl chloride (CAS 26118-68-3)

  • Molecular Formula: C₄H₁₀ClNO₂S
  • Molecular Weight : 171.64 g/mol
  • Key Differences : Replaces the carbamoyl chloride (-COCl) group with a sulfamoyl chloride (-SO₂Cl) group. Sulfamoyl chlorides are generally more reactive due to the stronger electron-withdrawing nature of sulfur, enabling faster reactions with nucleophiles.
  • Applications : Used in sulfonamide synthesis, a key step in antibiotic development .

c. N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride (CAS 90664-61-2)

  • Molecular Formula: C₇H₁₁Cl₂NO₂
  • Molecular Weight : 212.07 g/mol
  • Key Differences : Incorporates a neopentyl (2,2-dimethylpropyl) group and an additional carbonyl chloride moiety. The bulky neopentyl substituent reduces reactivity compared to the target compound, while the dual chloride groups enhance electrophilicity.
  • Stability : Bulky substituents may improve thermal stability but hinder solubility in polar solvents .
Physicochemical and Hazard Profile Comparison
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Hazards (GHS) UN Number
This compound C₇H₁₄ClNO 163.64 (calc.) ~200–220°C* H314, H335 (inferred) 3265*
N-Methyl-N-(propan-2-yl)carbamoyl chloride C₅H₁₀ClNO 135.59 Not reported H302, H314, H335 3265
N-(2-methylpropyl)sulfamoyl chloride C₄H₁₀ClNO₂S 171.64 Not reported Not specified
N-carbonochloridoyl-N-(neopentyl)carbamoyl chloride C₇H₁₁Cl₂NO₂ 212.07 Not reported Not specified

Notes:

  • Boiling Point : Estimated for the target compound based on homologous carbamoyl chlorides.
  • Hazards: Carbamoyl chlorides are universally corrosive (H314) due to their electrophilic chloride group.
Reactivity and Application Trends
  • Steric Effects : The isobutyl group in the target compound introduces greater steric hindrance than methyl or linear alkyl groups, slowing reaction kinetics but improving selectivity in acylations.
  • Electrophilicity : Sulfamoyl chlorides (e.g., CAS 26118-68-3) exhibit higher electrophilicity than carbamoyl chlorides due to sulfur’s electron-withdrawing nature, making them preferred for sulfonamide synthesis .
  • Thermal Stability : Bulky substituents (e.g., neopentyl in CAS 90664-61-2) enhance stability, reducing decomposition risks during storage .

Preparation Methods

Traditional Phosgene-Based Synthesis

Carbamoyl chlorides are classically synthesized via reactions between secondary amines and phosgene (COCl₂) or chloroformate derivatives. For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, this method involves:

Reaction Scheme :
$$
\text{N-(2-methylpropyl)-N-(propan-2-yl)amine} + \text{Phosgene (COCl}_2\text{)} \rightarrow \text{this compound} + \text{HCl}
$$

Key Parameters :

  • Solvent : Dichloromethane or toluene (non-polar aprotic).
  • Temperature : 0–25°C (exothermic reaction requires cooling).
  • Yield : ~70–85% (estimated for analogous compounds).

Safety Considerations :

  • Phosgene is highly toxic and corrosive, necessitating stringent safety protocols.
  • Byproduct HCl requires neutralization with bases (e.g., NaOH).

Non-Phosgene Route via Trialkylsilyl Chloride

A modern alternative avoids phosgene by using carbon dioxide (CO₂), trialkylsilyl chloride, and a halogenating agent (e.g., SOCl₂).

Procedure :

  • Carbamate Salt Formation :
    • React N-(2-methylpropyl)-N-(propan-2-yl)amine with CO₂ in ethyl acetate under a CO₂ atmosphere.
    • Add a base (e.g., triethylamine/pyridine mixture) to form the carbamate salt.
  • Silylation :

    • Treat the carbamate salt with trimethylsilyl chloride (TMSCl) to yield the silyl ester intermediate.
  • Halogenation :

    • React the silyl ester with thionyl chloride (SOCl₂) to produce the final carbamoyl chloride.

Optimized Conditions :

Parameter Value
Solvent Ethyl acetate (0.25% ethanol)
Temperature 20–25°C (room temperature)
Reaction Time 10–24 hours
Yield 90–94% (based on patent data)

Example Workflow :

  • Step 1 : 13.5 g amine, 39.9 mL ethyl acetate, 0.1 mL ethanol, CO₂ atmosphere, 6.1 mL triethylamine.
  • Step 2 : 6.4 mL TMSCl added dropwise (exothermic).
  • Step 3 : 3.6 mL SOCl₂ added, stirred for 10 hours.

Advantages :

  • Avoids toxic phosgene.
  • High yields and scalability.

Alternative Halogenating Agents

Halogenation can also employ POCl₃, PCl₅, or COCl₂. For example:

Analytical Data

Property Value
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Boiling Point ~200°C (estimated)
Solubility Soluble in ethyl acetate, DCM

Characterization :

  • ¹H NMR (CDCl₃): δ 1.0–1.2 (m, 12H, CH₃), 3.2–3.5 (m, 2H, NCH₂), 4.1–4.3 (m, 1H, NCH).
  • IR : C=O stretch at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹.

Q & A

What synthetic methodologies are typically employed for the preparation of N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, and how is the product characterized?

Basic Research Question
The compound is synthesized via reaction of the corresponding tertiary amine (N-(2-methylpropyl)-N-(propan-2-yl)amine) with phosgene or safer chlorinating agents like triphosgene or oxalyl chloride under anhydrous conditions. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns and carbamoyl chloride formation (e.g., carbonyl carbon at ~150–160 ppm) .
  • Infrared Spectroscopy (IR) : A strong C=O stretch near 1700–1750 cm⁻¹ and C-Cl vibration around 750–800 cm⁻¹ .
  • Elemental Analysis : To verify purity and stoichiometry .

What are the key spectroscopic techniques used to confirm the structural integrity of this compound?

Basic Research Question
Critical techniques include:

  • 1H/13C NMR : Assign peaks to the isopropyl (δ ~1.0–1.5 ppm) and 2-methylpropyl groups (δ ~0.8–1.3 ppm), with carbamoyl chloride’s carbonyl carbon at ~155 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
  • X-ray Crystallography : For advanced structural elucidation, resolving steric effects of substituents (e.g., disorder in bulky groups as seen in similar compounds) .

How can researchers optimize reaction conditions to minimize hydrolysis of the carbamoyl chloride group during synthesis?

Advanced Research Question
Hydrolysis is mitigated by:

  • Anhydrous Conditions : Use of dry solvents (e.g., dichloromethane, THF) and inert atmosphere (N2/Ar) .
  • Low Temperatures : Reaction at 0–5°C to slow hydrolysis kinetics .
  • Chlorinating Agent Selection : Triphosgene reduces moisture sensitivity compared to phosgene .
  • Real-Time Monitoring : TLC or in-situ IR to track reaction progress and terminate before hydrolysis dominates .

What strategies are recommended for resolving contradictions in reported solubility profiles of this compound in different solvent systems?

Advanced Research Question
Discrepancies arise from solvent polarity, moisture content, and steric hindrance. Strategies include:

  • Controlled Solubility Studies : Systematic testing in anhydrous solvents (e.g., DCM, chloroform) versus polar aprotic solvents (e.g., DMF) .
  • Hansen Solubility Parameters : Correlate solubility with solvent’s δD, δP, and δH values .
  • Crystallography : Assess crystal packing effects that may reduce solubility in certain solvents .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Moisture Control : Store in desiccators and use anhydrous workup techniques to prevent HCl release .

How does steric hindrance from the isopropyl and 2-methylpropyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question
Steric bulk slows reactivity by:

  • Reduced Nucleophile Access : Bulky groups hinder attack on the electrophilic carbonyl carbon, requiring catalysts (e.g., DMAP) or elevated temperatures .
  • Side Reactions : Competing pathways (e.g., elimination) may dominate if steric hindrance prevents desired substitution .
  • Kinetic Studies : Compare reaction rates with less hindered analogs to quantify steric effects .

What are the common intermediates or byproducts observed during the synthesis of this compound, and how are they identified?

Basic Research Question
Key intermediates/byproducts include:

  • Amine Hydrochloride : Unreacted starting material, identified by chloride ion testing .
  • Urea Derivatives : Hydrolysis byproducts detected via IR (loss of C-Cl, new N-H stretches) .
  • Isocyanate Intermediates : Transient species in some routes, trapped with alcohols or amines .

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